molecular formula C18H29NO3 B5190402 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine

4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine

Cat. No.: B5190402
M. Wt: 307.4 g/mol
InChI Key: MOJBYXLZBZOGBV-UHFFFAOYSA-N
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Description

4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an ethyl group and an amine group bonded to a 3,4,5-trimethoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine typically involves the following steps:

    Formation of the 3,4,5-trimethoxyphenylmethyl intermediate: This can be achieved through the methylation of 3,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment to the cyclohexane ring: The intermediate is then reacted with 4-ethylcyclohexanone in the presence of a reducing agent like sodium borohydride to form the desired amine.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the cyclohexane ring or the aromatic ring, leading to hydrogenated derivatives.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitroso derivatives or N-oxides.

    Reduction: Hydrogenated cyclohexane derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its amine functionality.

    Materials Science:

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential activity as a central nervous system agent, possibly influencing neurotransmitter pathways.

    Antimicrobial Activity: The trimethoxyphenyl group is known for its antimicrobial properties, which could be leveraged in drug development.

Industry:

    Polymer Chemistry: The compound could be used as a monomer or additive in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action for 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group could facilitate binding to specific sites, while the cyclohexane ring provides structural stability.

Comparison with Similar Compounds

  • 4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine
  • 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

Comparison:

  • Structural Differences: The presence of different substituents on the cyclohexane ring or the aromatic ring can significantly alter the compound’s properties.
  • Unique Features: The specific combination of the 4-ethyl group and the 3,4,5-trimethoxyphenylmethyl moiety in 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine may confer unique binding properties and biological activity compared to its analogs.

Properties

IUPAC Name

4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-5-13-6-8-15(9-7-13)19-12-14-10-16(20-2)18(22-4)17(11-14)21-3/h10-11,13,15,19H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJBYXLZBZOGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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